molecular formula C11H9N3O2S B12930782 N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 544705-51-3

N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide

Katalognummer: B12930782
CAS-Nummer: 544705-51-3
Molekulargewicht: 247.28 g/mol
InChI-Schlüssel: CVCQPTRHOKVVHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide is a pyrimidine derivative of significant interest in medicinal chemistry research . This compound features a benzamide group attached to a 6-oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl scaffold, a core structure known to be associated with diverse biological activities. Structurally related pyrimidin-4(3H)-one analogs have been investigated for their potential as anticonvulsant agents, with some demonstrating the ability to reduce the severity and frequency of seizures in preclinical models . Furthermore, the 6-oxo-1,6-dihydropyrimidine pharmacophore is a key structural element in advanced drug discovery programs, notably in the development of potent and selective inhibitors of metabolic enzymes like methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2), a prominent anticancer target . The synthetic approaches for such complex molecules have been refined, including expedited methods like microwave-assisted synthesis to improve efficiency . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

CAS-Nummer

544705-51-3

Molekularformel

C11H9N3O2S

Molekulargewicht

247.28 g/mol

IUPAC-Name

N-(6-oxo-4-sulfanyl-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C11H9N3O2S/c15-9(7-4-2-1-3-5-7)14-8-10(16)12-6-13-11(8)17/h1-6H,(H,14,15)(H2,12,13,16,17)

InChI-Schlüssel

CVCQPTRHOKVVHF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=CNC2=O)S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves the reaction of 2-mercapto-6-oxo-4-phenylthio-1,6-dihydropyrimidine-5-carbonitrile with benzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) as the solvent . The reaction mixture is stirred for 10-15 minutes, followed by the addition of the appropriate bromomethylphenyl derivatives and further stirring at room temperature for 16-18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide is its antimicrobial properties. Research indicates that derivatives of this compound exhibit substantial antibacterial and antifungal activity. For instance, compounds structurally related to this class have demonstrated effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Potency of Related Compounds

Compound NameMIC (µM)Activity Type
W6 (related compound)5.19Antibacterial
W1 (related compound)5.08Antifungal

These findings suggest that the incorporation of the dihydropyrimidine structure enhances the antimicrobial efficacy of benzamide derivatives, making them promising candidates for developing new therapeutic agents .

Anticancer Properties

This compound and its derivatives have also been evaluated for anticancer activity. Studies show that certain analogues exhibit cytotoxic effects against various cancer cell lines, including those associated with breast and colon cancers. For example, one study reported an IC50 value of 4.12 µM for a related compound, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
W17 (related compound)4.12Breast Cancer
Standard (5-FU)7.69Breast Cancer

The ability of these compounds to induce apoptosis in cancer cells further emphasizes their therapeutic potential in oncology .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research has shown that compounds containing similar structures can inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes .

Table 3: Enzyme Inhibition Activity

Compound NameEnzyme TargetInhibition Type
Sulfonamide DerivativesAcetylcholinesteraseInhibitor
Benzodioxane Derivativesα-GlucosidaseInhibitor

This enzyme inhibition profile suggests that these compounds could be valuable in developing treatments for neurodegenerative diseases and metabolic disorders .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. The presence of the sulfanyl group is crucial as it contributes to the overall stability and reactivity of the molecule .

Wirkmechanismus

The compound exerts its effects primarily by inhibiting the activity of SecA ATPase, an essential enzyme in the bacterial protein secretion pathway . By binding to the active site of the enzyme, it prevents the hydrolysis of ATP, thereby inhibiting the translocation of preproteins across the bacterial cytoplasmic membrane. This disruption in protein secretion ultimately leads to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Functional Groups Impacting Activity
Target Compound Dihydropyrimidinone 4-SH, 5-benzamide, 6-oxo Sulfanyl (nucleophilicity), benzamide (rigidity)
CTPB () Benzene 4-Cl, 3-CF₃, 2-ethoxy, 6-pentadecyl Halogens (electrophilicity), long alkyl chain (lipophilicity)
Compounds m, n, o () Tetrahydropyrimidinone 2-oxo, tetrahydro modifications Oxo group (hydrogen bonding), stereochemical complexity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The pentadecyl chain in CTPB enhances membrane permeability, a trait absent in the target compound, which may rely on the benzamide’s aromaticity for passive diffusion .
  • Solubility : The sulfanyl group in the target compound could improve aqueous solubility compared to halogenated or alkylated analogs like CTPB, which prioritize lipophilicity.
  • Stability: The dihydropyrimidinone core may confer metabolic stability over simpler benzene-based analogs, as heterocycles often resist oxidative degradation.

Methodological Considerations

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the 3D conformations of such compounds, enabling structure-activity relationship (SAR) studies. For example, the WinGX suite () facilitates small-molecule crystallography, which could elucidate the target compound’s binding modes in hypothetical targets .

Biologische Aktivität

N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative features a unique structure that may confer various pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N4O2S\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This compound features a pyrimidine ring with a sulfanyl group and an amide functional group attached to a benzene ring. The presence of these functional groups is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
  • DNA Intercalation : The compound may intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study conducted by Huseynzada et al. (2020) investigated the antibacterial properties of various dihydropyrimidine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against several strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32
Pseudomonas aeruginosa128

Antiviral Activity

Research published in MDPI highlighted the potential antiviral properties of similar pyrimidine derivatives. Compounds structurally related to this compound showed promising activity against various viral strains, particularly influencing the hepatitis virus family .

Anticancer Properties

In vitro studies have also suggested that this compound may possess anticancer properties. A molecular docking analysis indicated strong binding affinities to targets involved in cancer cell proliferation . The results suggested IC50 values in the micromolar range for several cancer cell lines.

Cell Line IC50 (µM)
HeLa10
MCF715
A54920

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against multidrug-resistant bacterial infections. The results demonstrated a reduction in bacterial load in infected tissues after treatment .

Case Study 2: Antiviral Activity

A study evaluated the effectiveness of this compound against the influenza virus in vitro. Results showed a significant reduction in viral titers in treated cells compared to controls, indicating its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide and related benzamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : Preparation of the pyrimidine scaffold via condensation of thiourea with β-keto esters or nitriles under acidic conditions.
  • Step 2 : Functionalization at the 5-position using benzoyl chloride derivatives in the presence of a coupling agent (e.g., EDCI/HOBt) .
  • Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures .
    • Key Considerations : Reaction conditions (e.g., solvent, temperature) significantly impact yield. For instance, anhydrous DMF is preferred for acylation steps to avoid hydrolysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic system with space group P1) .
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR (e.g., sulfanyl protons resonate at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) .
    • Best Practices : For crystallography, use SHELX programs for structure refinement and validation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Poor in aqueous buffers but soluble in DMSO or DMF (test via saturation shake-flask method).
  • Stability : Degrades in basic media (pH > 9); store at −20°C under inert atmosphere .
    • Safety : Follow GHS guidelines (S22/S24/25) for handling dust and skin contact .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF3_3) at the para-position of benzamide to enhance enzyme inhibition (e.g., targeting bacterial PPTases) .
  • Assays : Compare IC50_{50} values in cytotoxicity assays (e.g., HeLa cells) to quantify effects .
    • Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

  • Methodological Answer :

  • Challenges : Disorder in the sulfanyl group or solvent molecules in the lattice.
  • Solutions : Apply SHELXL restraints (e.g., DFIX for bond lengths) and twin refinement for non-merohedral twinning .
    • Validation : Check R-factor convergence (<5%) and validate with CCDC deposition .

Q. How can researchers reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time) to minimize inter-lab differences .
  • Data Normalization : Use internal controls (e.g., hydroxyurea for cytotoxicity comparisons) .
    • Case Study : A study reported IC80_{80} = 191.1 ppm for a benzamide derivative vs. 1036.6 ppm for hydroxyurea, highlighting assay sensitivity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalysis : Use Fe2_2Ni-BDC bimetallic MOFs for amidation steps (yield >77% over 6 cycles) .
  • Workflow : Employ flow chemistry for continuous coupling of pyrimidine intermediates with benzoyl chlorides .

Q. How do researchers validate target engagement in biochemical pathways (e.g., bacterial proliferation)?

  • Methodological Answer :

  • Enzyme Assays : Measure PPTase inhibition via malachite green phosphate detection .
  • Pathway Analysis : Use RNA-seq to monitor downstream gene expression changes in treated bacterial cultures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.